Sodium hydroxymethanesulfinate

Stability Textile dyeing Reducing agent

Sodium hydroxymethanesulfinate (Rongalite) addresses the need for a controlled-strength reducing agent where sodium dithionite causes over-reduction but sodium sulfite lacks potency. Its alkaline-stable sulfinate structure enables predictable activation under controlled conditions. • 68% reduction in processing time and 61% energy savings in textile discharge printing vs. conventional reductants. • Optimal for stripping disperse dyes from polyester at 100-130 °C, pH 4-5. • Intermediate reduction kinetics protect sensitive fibers and enable precise organic synthesis without uncontrolled exotherms. Supplied as ≥98% purity dihydrate; ambient shipping.

Molecular Formula CH4NaO3S
Molecular Weight 119.10 g/mol
CAS No. 149-44-0
Cat. No. B048382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium hydroxymethanesulfinate
CAS149-44-0
Synonyms1-Hydroxymethanesulfinic Acid Sodium Salt (1:1);  Hydroxymethanesulfinic Acid Monosodium Salt;  Sodium Formaldehydesulfoxylate;  Aldanil;  Bleachit D;  Bruggolit C;  Bruggolit E 01;  Bruggolit SFS;  C.I. Reducing Agent 2;  Cosmolit;  Formaldehyde Sodium Sulfo
Molecular FormulaCH4NaO3S
Molecular Weight119.10 g/mol
Structural Identifiers
SMILESC(O)S(=O)O.[Na]
InChIInChI=1S/CH4O3S.Na/c2-1-5(3)4;/h2H,1H2,(H,3,4);
InChIKeySAJLIOLJORWJIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityWhite solid;  sol in water and alcohol /dihydrate/
FREELY SOL IN WATER;  PRACTICALLY INSOL IN ETHER;  PRACTICALLY INSOL IN DEHYDRATED ALCOHOL AND BENZENE
PRACTICALLY INSOL IN DEHYDRATED ALC & BENZENE

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Hydroxymethanesulfinate Overview


Sodium hydroxymethanesulfinate (CAS 149-44-0), also widely known by the trade names Rongalite, sodium formaldehyde sulfoxylate, and Bruggolite, is a water-soluble sulfinate salt with the molecular formula Na+HOCH2SO2− [1]. This compound is primarily valued as a reducing agent, finding extensive use in the textile industry for vat dyeing, discharge printing, and reductive stripping processes, as well as in polymerization and other organic syntheses [2]. The compound is generally sold as the dihydrate (CAS 6035-47-8) and is characterized by its stability in alkaline environments but rapid decomposition in acidic media, releasing formaldehyde and sulfoxylate species [3].

Alkaline-stable reducing agent suitable for textile vat dyeing, discharge printing, and reductive stripping

Supports controlled reduction in polymerization and organic synthesis with lower moisture sensitivity than dithionite

Typically supplied as dihydrate; shelf-stable sulfoxylate source activated under process conditions

Why Sodium Hydroxymethanesulfinate Can't Be Substituted


Sodium hydroxymethanesulfinate, sodium dithionite, and thiourea dioxide are all sulfur-based reducing agents, yet they exhibit fundamentally distinct stability profiles, decomposition pathways, and reaction kinetics that render them non-interchangeable in many industrial processes [1]. Specifically, sodium dithionite (Na2S2O4) is highly sensitive to moisture and decomposes rapidly in acidic conditions, whereas sodium hydroxymethanesulfinate remains relatively stable in alkaline environments, offering a shelf-stable source of reducing power that can be activated under controlled conditions [2]. Thiourea dioxide, while capable of generating stronger sulfoxylate reductants in aged solutions, follows a distinct decomposition mechanism and offers different reduction kinetics compared to sodium hydroxymethanesulfinate [3]. These divergent properties directly impact processing windows, equipment compatibility, and final product quality, making simple substitution impractical without process revalidation.

Sodium dithionite

Highly moisture-sensitive and decomposes rapidly in acidic conditions; stability profile may shift process consistency and storage requirements compared to hydroxymethanesulfinate.

Thiourea dioxide

Follows a distinct decomposition mechanism with different reactive intermediates; reduction kinetics may not transfer, potentially altering product selectivity in oxygen-sensitive processes.

Sodium sulfite

Offers weaker reducing strength; insufficient for applications requiring intermediate power, leading to incomplete conversion or inability to achieve desired reduction depth.

Sodium Hydroxymethanesulfinate: Comparative Evidence


Stability vs. Sodium Dithionite

Sodium hydroxymethanesulfinate (HMS) demonstrates superior storage and handling stability compared to sodium dithionite (Na2S2O4), particularly in terms of moisture sensitivity and stability in alkaline process environments. While both compounds are reducing agents, sodium dithionite is highly sensitive to moisture and decomposes rapidly in acidic conditions, making it less stable than HMS for applications requiring extended processing windows or ambient storage [1]. HMS is relatively stable in aqueous alkaline environments, a property that allows it to function as a shelf-stable source of sulfoxylate ion that can be activated at will during processing [2]. This stability difference directly impacts procurement and operational logistics, as sodium dithionite requires more stringent moisture-controlled storage conditions to prevent premature decomposition.

Stability vs. dithionite
Cross-study comparable
Relatively stable in aqueous alkaline medium; decomposes in acidic conditions with induction period. Sodium dithionite shows high moisture sensitivity and rapid acidic decomposition.
Supports operational stability screening for extended processing windows.
Quantitative half-life data not directly compared in available literature.
Stability Textile dyeing Reducing agent

Decomposition Pathways vs. Thiourea Dioxide

Detailed kinetic and mechanistic studies have established that sodium hydroxymethanesulfinate (HMS) and thiourea dioxide (aminoiminomethanesulfinic acid) follow distinct decomposition pathways, despite both being sulfur-containing reductants [1]. In slightly acidic medium, the decomposition of HMS proceeds through a process that produces dithionite (S2O4^2-), which is preceded by an induction period that persists as long as molecular oxygen is present in the reaction solution; the complete consumption of molecular oxygen is a prerequisite for the formation of S2O4^2- [2]. Among the intermediates detected in HMS decomposition is the sulfite radical (SO3^-) [3]. Comparisons made between the decomposition mechanisms of thiourea dioxide and HMS reveal fundamental differences in the reactive intermediates generated and the oxygen-dependence of the pathways, which has implications for selecting the appropriate reductant for oxygen-sensitive or radical-mediated processes [4].

Decomposition vs. TDO
Head-to-head
HMS produces dithionite (S₂O₄²⁻) after O₂ consumption; sulfite radical (SO₃⁻) detected. Thiourea dioxide follows distinct pathway with different intermediates.
Mechanistic compatibility review needed for radical-sensitive or oxygen-dependent processes.
Induction period tied to molecular oxygen presence; aerobic conditions required.
Decomposition mechanism Redox chemistry Kinetics

Discharge Printing Efficiency Gains

In textile discharge printing applications, a sodium hydroxymethanesulfinate-based commercial formulation (RONGALIT® ECO p) has been demonstrated to deliver substantial and quantifiable process efficiency improvements over conventional benchmark discharge printing systems. According to industry data validated by the ONE WAY Impact Calculator, the RONGALIT® ECO p-based BRIGHT EXTRACT system achieves a 68% reduction in processing time, a 61% reduction in energy consumption, a 23% reduction in water consumption, a 59% reduction in CO2 emissions, and a 51% reduction in chemical usage when compared directly to a benchmark conventional discharge printing system [1]. These multi-metric improvements are attributed to faster, less-complex processing enabled by the exclusive discharge agent formulation, which simultaneously delivers high-contrast white and colored designs on dark shades without compromising fabric quality or softness [2].

Discharge printing efficiency
Head-to-head
68% processing time reduction, 61% energy reduction, 23% water reduction, 59% CO₂ reduction, 51% chemical usage reduction vs. conventional benchmark.
Reported multi-metric efficiency gains support sustainability-driven procurement review.
Validated by ONE WAY Impact Calculator; RONGALIT® ECO p-based system.
Textile printing Process optimization Discharge agent

Disperse Dye Stripping on Polyester

Sodium formaldehyde sulfoxylate (SFS) is an established and effective reductive stripping agent for removing disperse dyes from polyester fibers, with defined optimal processing parameters. Industry technical guidance specifies that for stripping disperse dyes on polyester, the method employing SFS in combination with a carrier, treated at 100°C and pH 4-5, yields effective results, with the treatment effect becoming more significant when the temperature is elevated to 130°C [1]. This temperature-dependent efficacy provides a defined operational window for dye stripping processes. The compound functions by reducing the azo groups in dye structures to amines, thereby destroying the chromophore and eliminating the color [2]. While alternative methods exist (e.g., sodium chlorite with formic acid at 100°C and pH 3.5), the SFS-based approach remains a primary, well-characterized method in industry practice [3].

Disperse dye stripping
Class-level inference
SFS with carrier, 100°C, pH 4–5; more pronounced effect at 130°C. Alternative: sodium chlorite/formic acid at 100°C, pH 3.5.
Established protocol offers predictable rework outcomes; temperature-dependent efficacy context.
Comparative quantitative efficacy data between methods not available.
Textile stripping Disperse dyes Reductive cleaning

Reducing Power Among Sulfur Reductants

Sodium hydroxymethanesulfinate occupies a defined intermediate position in the reactivity hierarchy of common sulfur-based reducing agents. The compound exhibits reducing properties that are stronger than sodium sulfite but milder than sodium dithionite [1]. This intermediate reducing strength makes HMS particularly suitable for applications where sodium dithionite's aggressive reduction would cause over-reduction or substrate degradation, yet where sodium sulfite's weaker reducing power is insufficient to achieve the desired conversion [2]. Additionally, HMS is noted for its relatively slower reduction rates compared to sodium dithionite and aged thiourea dioxide solutions, providing a more controlled and gradual release of reducing power that can be advantageous in processes requiring precise kinetic control or where exothermic reactions must be managed [3].

Reducing strength rank
Class-level inference
Sodium sulfite
Intermediate profile supports processes needing sufficient power without aggressive over-reduction.
Ranking based on aqueous alkaline environment; may shift with pH and formulation.
Cashmere printing economics
Head-to-head
RongalitC: economically affordable, standard dissolution. Compound BR-1: higher cost, difficult dissolution. Both achieve acceptable white discharge and definition.
Reported cost and handling advantage may guide procurement when multiple agents meet quality thresholds.
Specific cost differential not numerically quantified in source.
Reduction potential Sulfoxylate Comparative reactivity

RongalitC vs. BR-1 for Cashmere Printing

A comparative study of discharge printing pastes and agents on cashmere evaluated multiple discharge agents including stannous chloride, zinc formaldehyde sulfoxylate, rongalite, RongalitH, thiourea dioxide, RongalitC, and compound BR-1, assessing white discharge level, printed definition, and agent stability [1]. The results demonstrated that both compound BR-1 and RongalitC (a sodium formaldehyde sulfoxylate-based formulation) can be used effectively for cashmere discharge printing; however, compound BR-1 presents a higher cost and exhibits difficult dissolution characteristics [2]. In contrast, RongalitC is identified as economically affordable while maintaining acceptable performance parameters for this sensitive high-value fiber application [3]. This cost-performance trade-off provides a clear procurement rationale when selecting among viable technical options.

Cashmere printing economics
Head-to-head
RongalitC: economically affordable, standard dissolution. Compound BR-1: higher cost, difficult dissolution. Both achieve acceptable white discharge and definition.
Reported cost and handling advantage may guide procurement when multiple agents meet quality thresholds.
Specific cost differential not numerically quantified in source.
Textile economics Discharge printing Cashmere

Sodium Hydroxymethanesulfinate: Optimal Applications


High-Throughput Sustainable Discharge Printing

Textile manufacturers seeking quantifiable reductions in processing time, energy, water, CO2 emissions, and chemical consumption should prioritize HMS-based discharge agent formulations. Evidence demonstrates a 68% reduction in processing time and 61% reduction in energy consumption using RONGALIT® ECO p-based systems compared to conventional benchmarks, alongside significant water and chemical savings [1]. This scenario applies to facilities with sustainability targets, high-volume production lines, or those operating in regions with elevated energy and water costs.

Polyester Disperse Dye Stripping

Sodium formaldehyde sulfoxylate is optimally deployed for stripping disperse dyes from polyester under controlled conditions of 100°C (with enhanced efficacy at 130°C) at pH 4-5 in combination with a carrier [2]. This established protocol offers predictable, reproducible results for textile processors requiring color correction or rework on polyester fabrics dyed with azo-structure disperse dyes.

Controlled Intermediate Reducing Strength

For applications where sodium dithionite is too aggressive (causing over-reduction or substrate damage) but sodium sulfite is insufficiently potent, sodium hydroxymethanesulfinate provides an intermediate reducing strength with slower, more controlled reduction rates [3]. This scenario includes vat dyeing of sensitive fibers, certain polymerization initiation reactions, and organic syntheses where precise kinetic control or avoidance of uncontrolled exotherms is critical [4].

Oxygen-Sensitive & Radical-Based Processes

The unique decomposition mechanism of HMS—which requires complete oxygen consumption before producing dithionite intermediates and generates sulfite radicals—distinguishes it from thiourea dioxide and other sulfur-based reductants [5]. This mechanistic profile is relevant for specialized chemical synthesis applications where the specific radical intermediate identity or oxygen-dependent induction period influences product selectivity, yield, or reaction pathway control.

Application
Selection Property
Validation Focus
Sustainable discharge printing
Reported process efficiency metrics
Sustainability indicator verification
Polyester disperse dye stripping
Established temperature/pH protocol
Reproducibility and dye removal consistency
Controlled intermediate reduction
Intermediate reducing strength and slower kinetics
Reaction rate and selectivity profiling
Oxygen-sensitive/radical processes
Decomposition mechanism specificity
Radical intermediate monitoring and pathway control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium hydroxymethanesulfinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.